

Spectroscopic data of 1-Iodo-3-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-Iodo-3-methyl-2-nitrobenzene

CAS No.: 52414-99-0

Cat. No.: B1503057

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **1-Iodo-3-methyl-2-nitrobenzene**

Introduction

1-Iodo-3-methyl-2-nitrobenzene (CAS No: 52414-99-0) is an important aromatic intermediate in synthetic organic chemistry. Its trifunctionalized benzene ring, featuring iodo, methyl, and nitro groups, offers a versatile scaffold for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. The specific arrangement of these substituents—an ortho-nitro group to the methyl and a meta-nitro group to the iodine—creates a unique electronic and steric environment. Accurate structural elucidation is paramount for its use in further synthetic transformations, and this is primarily achieved through a combination of spectroscopic techniques.

This guide provides a detailed analysis of the expected spectroscopic data for **1-Iodo-3-methyl-2-nitrobenzene**, offering insights into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental principles and comparative data from related

structures, providing researchers with a robust framework for the characterization of this compound.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure dictates the vibrational modes (IR), the chemical environments of protons and carbons (NMR), and the fragmentation patterns (MS).

Caption: Predicted ^1H NMR assignments for **1-Iodo-3-methyl-2-nitrobenzene**.

^{13}C NMR Spectroscopy

Principle: ^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ^{13}C NMR

- **Sample Preparation:** A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required compared to ^1H NMR.
- **Data Acquisition:** The experiment is run on a high-field NMR spectrometer, often using broadband proton decoupling to simplify the spectrum to single lines for each carbon.
- **Data Processing:** Fourier transform is applied, followed by phasing and baseline correction. Chemical shifts are referenced to the solvent signal or TMS.

Predicted ^{13}C NMR Data (101 MHz, CDCl_3)

Table 4: Predicted ^{13}C NMR Signal Assignments

Chemical Shift (δ , ppm)	Carbon Assignment	Rationale
~150	C2 (C-NO ₂)	Attached to the highly deshielding nitro group.
~142	C3 (C-CH ₃)	Quaternary carbon, deshielded by nitro group.
~138	C6	Aromatic CH, deshielded by adjacent nitro group.
~132	C4	Aromatic CH.
~128	C5	Aromatic CH.
~95	C1 (C-I)	"Heavy atom effect" of iodine causes significant shielding.

| ~20 | -CH₃ | Aliphatic carbon, highly shielded. |

Expert Interpretation: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms.

- **Quaternary Carbons:** The carbon attached to the nitro group (C2) will be the most deshielded aromatic carbon due to the strong electron-withdrawing nature of NO₂.^[1] The carbon bearing the iodine (C1) will be uniquely shielded (shifted upfield to ~95 ppm) due to the "heavy atom effect," a reliable indicator for a carbon directly bonded to iodine. The carbon attached to the methyl group (C3) will also be downfield.
- **Aromatic CH Carbons:** The remaining three CH carbons (C4, C5, C6) will appear in the typical aromatic region (δ 120-140 ppm). Their exact shifts are influenced by the combined electronic effects of all three substituents.
- **Aliphatic Carbon:** The methyl carbon will appear as a shielded signal in the aliphatic region, typically around δ 20 ppm.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is ionized and then fragmented; the resulting pattern of fragment masses provides information about the molecular weight and structure.

Experimental Protocol: Electron Ionization (EI)-MS

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- **Ionization:** The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (molecular ion, $M^{+\bullet}$).
- **Fragmentation:** The molecular ion, having excess energy, fragments into smaller, characteristic ions.
- **Analysis:** The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data

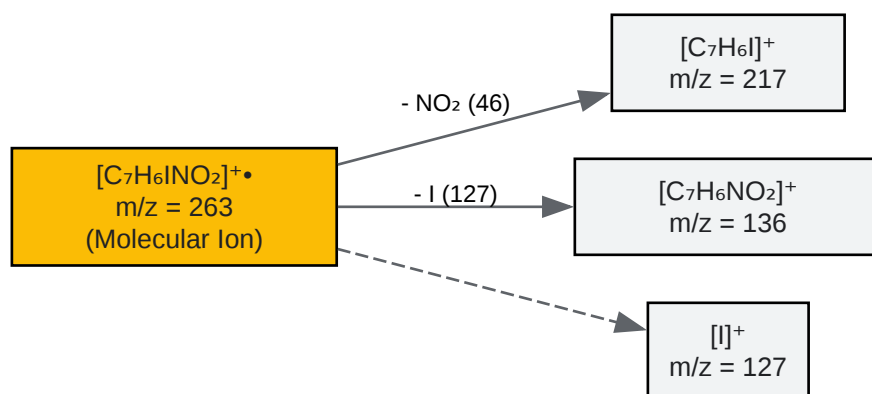
Table 5: Predicted Key Ions in the EI Mass Spectrum

m/z	Ion Identity	Interpretation
263	$[C_7H_6INO_2]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
217	$[C_7H_6I]^+$	Loss of NO_2 ($M - 46$)
136	$[C_7H_6NO_2]^+$	Loss of I ($M - 127$)
90	$[C_7H_6]^{+\bullet}$	Loss of I and NO_2
76	$[C_6H_4]^{+\bullet}$	Loss of fragments from the aromatic ring.

| 127 | $[I]^+$ | Iodine cation |

Expert Interpretation: The mass spectrum provides crucial confirmation of the molecular weight and offers structural clues through fragmentation.

- **Molecular Ion:** The most important peak is the molecular ion ($M^{+\bullet}$) at $m/z = 263$, which confirms the molecular formula. This is expected to be a reasonably intense peak.
- **Key Fragments:** The molecule is expected to fragment at its weakest bonds and through the loss of stable neutral molecules. The C-N bond of the nitro group is prone to cleavage, leading to a significant peak at $m/z = 217$, corresponding to the loss of a neutral NO_2 radical (46 Da). Similarly, cleavage of the C-I bond will result in a peak at $m/z = 136$ from the loss of an iodine radical (127 Da). A smaller peak at $m/z = 127$ corresponding to the I^+ ion may also be observed. These key fragmentation pathways provide strong evidence for the presence and connectivity of the iodo and nitro substituents.



[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **1-iodo-3-methyl-2-nitrobenzene** in EI-MS.

Conclusion

The structural characterization of **1-iodo-3-methyl-2-nitrobenzene** is unequivocally achieved through a multi-spectroscopic approach. IR spectroscopy confirms the presence of the critical nitro functional group. ^1H and ^{13}C NMR spectroscopy provide the definitive connectivity of the molecule, distinguishing it from its other isomers through unique chemical shifts and coupling patterns, most notably the upfield shift of the iodine-bound carbon. Finally, mass spectrometry confirms the molecular weight and corroborates the structure through predictable fragmentation

patterns, such as the loss of the nitro and iodo substituents. Together, these techniques provide a comprehensive and self-validating dataset essential for any researcher utilizing this versatile chemical intermediate.

References

- ResearchGate. (n.d.). ^1H and (b) ^{13}C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). ^1H NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [\[Link\]](#)
- Chemsrvc. (n.d.). **1-Iodo-3-methyl-2-nitrobenzene**. CAS#:52414-99-0. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). Explaining ^{13}C NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 1-Iodo-3-nitrobenzene. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 1-Iodo-2-methyl-3-nitrobenzene. Retrieved from [\[Link\]](#)
- NIST WebBook. (n.d.). Benzene, 1-iodo-3-nitro-. Retrieved from [\[Link\]](#)
- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ^1H vs ^{13}C NMR assignments. Retrieved from [\[Link\]](#)
- NIST WebBook. (n.d.). Benzene, 1-iodo-3-methyl-. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- To cite this document: BenchChem. [Spectroscopic data of 1-Iodo-3-methyl-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1503057/docs#spectroscopic-data-of-1-iodo-3-methyl-2-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)